molecular formula C21H22N2 B11647337 N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

Cat. No.: B11647337
M. Wt: 302.4 g/mol
InChI Key: LNKHGWFCSWRXFG-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-7-METHYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-7-METHYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Cyclopentane Ring Formation: The cyclopentane ring can be introduced through a cyclization reaction, often involving a Friedel-Crafts acylation followed by reduction.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-7-METHYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-7-METHYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-7-METHYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Signal Transduction Pathways: Influencing pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(3,4-DIMETHYLPHENYL)-7-METHYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial properties.

    Primaquine: Another antimalarial drug with a different mechanism of action.

    Quinoline N-oxides: Studied for their antimicrobial and anticancer activities.

The uniqueness of N-(3,4-DIMETHYLPHENYL)-7-METHYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE lies in its specific structural features and the potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C21H22N2

Molecular Weight

302.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C21H22N2/c1-13-7-10-20-18(11-13)21(17-5-4-6-19(17)23-20)22-16-9-8-14(2)15(3)12-16/h7-12H,4-6H2,1-3H3,(H,22,23)

InChI Key

LNKHGWFCSWRXFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3CCCC3=C2NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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